N'-(benzenesulfonyl)-4-chloro-N-(2,4-difluorophenyl)benzenecarboximidamide
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Overview
Description
N’-(benzenesulfonyl)-4-chloro-N-(2,4-difluorophenyl)benzenecarboximidamide is an organic compound that belongs to the class of benzenesulfonyl derivatives This compound is characterized by the presence of a benzenesulfonyl group, a 4-chloro substituent, and a 2,4-difluorophenyl group attached to a benzenecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(benzenesulfonyl)-4-chloro-N-(2,4-difluorophenyl)benzenecarboximidamide typically involves the following steps:
Formation of 2,4-difluorobenzenesulfonyl chloride: This intermediate is prepared by reacting 2,4-difluorobenzenesulfonyl chloride with thionyl chloride under reflux conditions.
Coupling Reaction: The 2,4-difluorobenzenesulfonyl chloride is then reacted with 4-chlorobenzenecarboximidamide in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow methodologies to enhance yield and safety. For example, continuous-flow double diazotization can be employed to synthesize difluorobenzene intermediates, which are then used in subsequent coupling reactions .
Chemical Reactions Analysis
Types of Reactions
N’-(benzenesulfonyl)-4-chloro-N-(2,4-difluorophenyl)benzenecarboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and fluorine).
Oxidation and Reduction: The benzenesulfonyl group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include various substituted benzenesulfonyl derivatives.
Oxidation: Products include sulfonic acids.
Reduction: Products include sulfonamides.
Scientific Research Applications
N’-(benzenesulfonyl)-4-chloro-N-(2,4-difluorophenyl)benzenecarboximidamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N’-(benzenesulfonyl)-4-chloro-N-(2,4-difluorophenyl)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The presence of chlorine and fluorine atoms enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Difluorophenyl)-2-fluorobenzamide: This compound has a similar structure but differs in the position of the fluorine atoms.
4-(Aminosulfonyl)-N-(2,4-difluorophenyl)methyl-benzamide: This compound contains an aminosulfonyl group instead of a benzenesulfonyl group.
Uniqueness
N’-(benzenesulfonyl)-4-chloro-N-(2,4-difluorophenyl)benzenecarboximidamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and binding affinity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
N'-(benzenesulfonyl)-4-chloro-N-(2,4-difluorophenyl)benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF2N2O2S/c20-14-8-6-13(7-9-14)19(23-18-11-10-15(21)12-17(18)22)24-27(25,26)16-4-2-1-3-5-16/h1-12H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOLEWGEPJDXQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)Cl)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=C(C=C2)Cl)\NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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